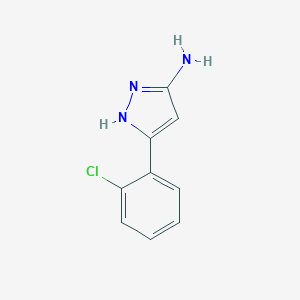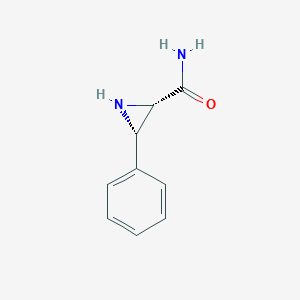
(2S,3R)-3-Phenylaziridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-3-Phenylaziridine-2-carboxamide, also known as PAC, is a chiral aziridine derivative that has been widely used in scientific research. PAC possesses unique chemical and physical properties that make it an ideal candidate for various scientific applications.
Wirkmechanismus
(2S,3R)-3-Phenylaziridine-2-carboxamide is a chiral molecule that can interact with other chiral molecules in a stereoselective manner. The aziridine ring in (2S,3R)-3-Phenylaziridine-2-carboxamide can undergo ring-opening reactions with various nucleophiles, such as amines and thiols. The stereochemistry of the reaction is controlled by the chirality of (2S,3R)-3-Phenylaziridine-2-carboxamide. (2S,3R)-3-Phenylaziridine-2-carboxamide can also act as a Lewis base to coordinate with metal ions, which can further enhance the stereoselectivity of the reaction.
Biochemische Und Physiologische Effekte
(2S,3R)-3-Phenylaziridine-2-carboxamide has been shown to exhibit various biochemical and physiological effects. (2S,3R)-3-Phenylaziridine-2-carboxamide can inhibit the activity of serine proteases, which are enzymes that play important roles in blood coagulation and fibrinolysis. (2S,3R)-3-Phenylaziridine-2-carboxamide has also been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. Additionally, (2S,3R)-3-Phenylaziridine-2-carboxamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
(2S,3R)-3-Phenylaziridine-2-carboxamide has several advantages for lab experiments. (2S,3R)-3-Phenylaziridine-2-carboxamide is a chiral molecule that can be used as a chiral building block or chiral auxiliary in asymmetric synthesis. (2S,3R)-3-Phenylaziridine-2-carboxamide is also a versatile ligand that can be used in metal-catalyzed reactions to enhance the enantioselectivity of the reaction. However, (2S,3R)-3-Phenylaziridine-2-carboxamide has some limitations for lab experiments. (2S,3R)-3-Phenylaziridine-2-carboxamide is relatively expensive compared to other chiral building blocks and chiral auxiliaries. Additionally, the synthesis of (2S,3R)-3-Phenylaziridine-2-carboxamide requires the use of hazardous reagents, such as phenyl Grignard reagent and tert-butanesulfinyl imine.
Zukünftige Richtungen
There are several future directions for the research of (2S,3R)-3-Phenylaziridine-2-carboxamide. One direction is to explore the use of (2S,3R)-3-Phenylaziridine-2-carboxamide as a chiral building block in the synthesis of new biologically active molecules. Another direction is to develop new metal-catalyzed reactions using (2S,3R)-3-Phenylaziridine-2-carboxamide as a ligand to enhance the enantioselectivity of the reaction. Additionally, the development of new synthetic methods for the synthesis of (2S,3R)-3-Phenylaziridine-2-carboxamide can further reduce the cost and improve the scalability of its production.
Conclusion:
In conclusion, (2S,3R)-3-Phenylaziridine-2-carboxamide is a chiral aziridine derivative that has been widely used in scientific research. (2S,3R)-3-Phenylaziridine-2-carboxamide possesses unique chemical and physical properties that make it an ideal candidate for various scientific applications. The synthesis of (2S,3R)-3-Phenylaziridine-2-carboxamide is relatively straightforward and can be carried out with high yield and enantioselectivity. (2S,3R)-3-Phenylaziridine-2-carboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the research of (2S,3R)-3-Phenylaziridine-2-carboxamide, which can further expand its scientific research application.
Synthesemethoden
The synthesis of (2S,3R)-3-Phenylaziridine-2-carboxamide involves the reaction of (S)-N-tert-butanesulfinyl imine with phenyl Grignard reagent in the presence of a copper catalyst. The reaction proceeds through a copper-catalyzed 1,3-dipolar cycloaddition to form the aziridine ring. The resulting product is then deprotected to yield (2S,3R)-3-Phenylaziridine-2-carboxamide. The synthesis of (2S,3R)-3-Phenylaziridine-2-carboxamide is relatively straightforward and can be carried out with high yield and enantioselectivity.
Wissenschaftliche Forschungsanwendungen
(2S,3R)-3-Phenylaziridine-2-carboxamide has been widely used in scientific research as a chiral building block in the synthesis of various compounds. (2S,3R)-3-Phenylaziridine-2-carboxamide can be used as a starting material for the synthesis of chiral amino acids, peptides, and other biologically active molecules. (2S,3R)-3-Phenylaziridine-2-carboxamide has also been used as a chiral auxiliary in asymmetric synthesis to control the stereochemistry of the reaction. Additionally, (2S,3R)-3-Phenylaziridine-2-carboxamide has been used as a ligand in metal-catalyzed reactions to enhance the enantioselectivity of the reaction.
Eigenschaften
CAS-Nummer |
133474-07-4 |
|---|---|
Produktname |
(2S,3R)-3-Phenylaziridine-2-carboxamide |
Molekularformel |
C9H10N2O |
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
(2S,3S)-3-phenylaziridine-2-carboxamide |
InChI |
InChI=1S/C9H10N2O/c10-9(12)8-7(11-8)6-4-2-1-3-5-6/h1-5,7-8,11H,(H2,10,12)/t7-,8-/m0/s1 |
InChI-Schlüssel |
GPBCRRMRLBDOKI-SFYZADRCSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](N2)C(=O)N |
SMILES |
C1=CC=C(C=C1)C2C(N2)C(=O)N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(N2)C(=O)N |
Synonyme |
2-Aziridinecarboxamide,3-phenyl-,trans-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



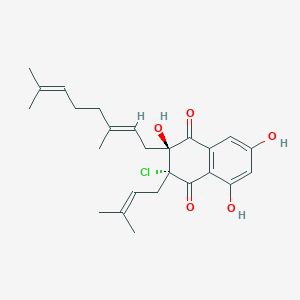
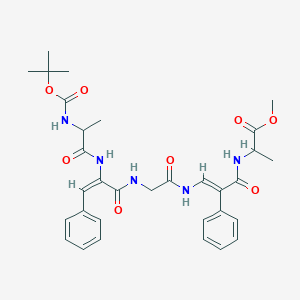
![(6AR,10AR)-1-(Tert-butyl-dimethyl-silanyloxy)-3-(1,1-dimethyl-heptyl)-6,6-dimethyl-6A,7,10,10A-tetrahydro-6H-benzo[C]chromene-9-carbaldehyde](/img/structure/B159944.png)
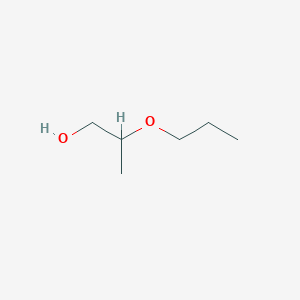
![2-[2-(2-Acetyloxyacetyl)pyrrol-1-yl]ethyl acetate](/img/structure/B159946.png)
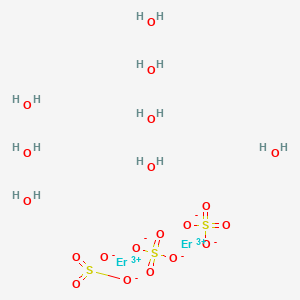
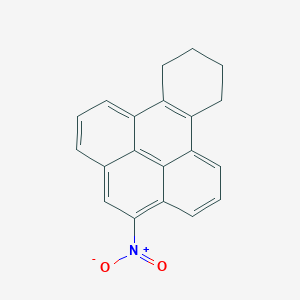
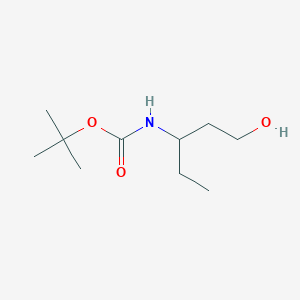
![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3bta]-(9CI)](/img/structure/B159952.png)
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hex-2-enethioate](/img/structure/B159953.png)
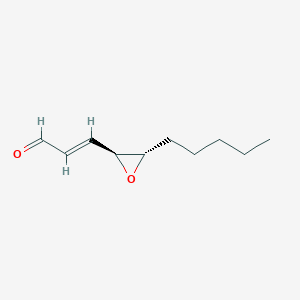
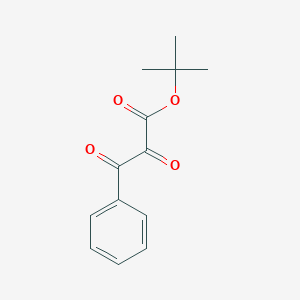
![Pentacyclo[5.1.0.02,4.03,5.06,8]octane-3-carboxamide](/img/structure/B159960.png)
